molecular formula C7H11NO3 B6341644 1-Ethoxycarbonylcyclopropane-1-carbamide CAS No. 6914-75-6

1-Ethoxycarbonylcyclopropane-1-carbamide

Cat. No.: B6341644
CAS No.: 6914-75-6
M. Wt: 157.17 g/mol
InChI Key: FHOYQSZNVLSDNK-UHFFFAOYSA-N
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Description

1-Ethoxycarbonylcyclopropane-1-carbamide is a cyclopropane derivative featuring two distinct functional groups: an ethoxycarbonyl (ester) and a carbamide (amide) moiety attached to the same carbon atom of the strained cyclopropane ring.

Properties

IUPAC Name

ethyl 1-carbamoylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYQSZNVLSDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332507
Record name 1-Ethoxycarbonylcyclopropane-1-carbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-75-6
Record name 1-Ethoxycarbonylcyclopropane-1-carbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Ethoxycarbonylcyclopropane-1-carbamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with an ethoxycarbonyl and carbamide functional group. Its unique structure allows for various interactions at the molecular level, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily investigated through its effects on various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, forming covalent bonds that inhibit their function.
  • Modulation of Cellular Pathways : It has been suggested that this compound can alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .
  • Anticancer Potential : Preliminary investigations into its anticancer effects reveal that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antimalarial ActivityIdentified as a structural hit class; slow-acting against Plasmodium falciparum.
CytotoxicityNo significant cytotoxicity observed in human cell lines.
Enzymatic InhibitionPotential inhibition of key metabolic enzymes involved in cancer progression.

Detailed Findings

  • Antimalarial Activity : A study highlighted the effectiveness of cyclopropyl carboxamides, including this compound, against the asexual stages of Plasmodium falciparum. The compound demonstrated an EC50 value indicating potent activity with no cytotoxic effects on human cells .
  • Mechanistic Insights : Research into the mechanism revealed that resistant parasites had mutations in the cytochrome b gene, confirming it as a target for this class of compounds. This finding underscores the potential for developing new antimalarial agents based on this structure .
  • Cytotoxicity Studies : In vitro studies indicated that while the compound showed promising antimicrobial activity, it did not exhibit significant toxicity toward human cell lines, making it a candidate for further pharmacological exploration .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

  • Optimization for Anticancer Therapy : Further studies should focus on optimizing the compound's structure to enhance its anticancer efficacy while minimizing toxicity.
  • Broader Antimicrobial Applications : Investigating its spectrum of activity against other pathogens could reveal additional therapeutic applications.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with biological targets at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-ethoxycarbonylcyclopropane-1-carbamide with related compounds:

Compound Name Functional Groups Key Properties/Data Applications/Notes
This compound Ethoxycarbonyl (ester), carbamide Polar due to amide; ester enhances lipophilicity. Synthesis likely involves coupling of ester and amide precursors. Potential intermediate for bioactive molecules; stability influenced by ring strain .
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate (1c) Carboxylate ester, methoxyphenyl 87% yield via recrystallization (DCM/MeOH); aromatic substitution may enhance UV activity. Used in synthesis of heterocycles; methoxyphenyl group aids π-π stacking in catalysis .
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid Carboxylic acid, methylcarbamoyl High polarity (carboxylic acid); likely acidic (pKa ~4–5). Possible precursor for peptidomimetics; carboxylic acid enables salt formation .
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid Carboxylic acid, ethylcarbamoyl Dual hydrogen-bonding sites (acid and amide); CAS 716362-61-6. Safety data highlight handling precautions (consult physician if exposed) .
Ethyl 1-cyanocyclopropanecarboxylate Cyano, ethyl ester Nitrile group increases electrophilicity; ester aids solubility in organic solvents. Intermediate in nitrile-to-amide conversions; cyanide reactivity requires caution .

Reactivity and Stability

  • Ring Strain: The cyclopropane ring’s inherent strain increases reactivity.
  • Functional Group Interactions: The amide group in this compound participates in hydrogen bonding, enhancing solubility in polar solvents compared to purely ester-substituted analogs (e.g., ethyl 1-cyanocyclopropanecarboxylate) . Carboxylic acid derivatives (e.g., 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid) exhibit higher acidity (pKa ~4–5) than esters or amides, enabling pH-dependent reactivity .

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